![molecular formula C19H31N3O4S B5568799 1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)
1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and analysis of piperidine derivatives, including those related to the mentioned compound, have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. Piperidine derivatives are known for their roles in drug development, serving as key building blocks for a variety of pharmacologically active agents.
Synthesis Analysis
The synthesis of piperidine derivatives typically involves coupling reactions, substitutions, and the use of protective groups. For example, Khalid et al. (2013) described the synthesis of O-substituted derivatives of piperidine sulfonamides, showcasing the diversity in synthetic strategies that could be applied to similar compounds (Khalid et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, is crucial for understanding the conformation and geometry of piperidine derivatives. Naveen et al. (2015) conducted such studies, revealing insights into the monoclinic crystal system and the chair conformation of the piperidine ring, which are common structural features in this class of compounds (Naveen et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, reflecting their chemical properties. Golub and Becker (2015) explored the anodic methoxylation of piperidine derivatives, highlighting their reactivity under electrochemical conditions (Golub & Becker, 2015).
Scientific Research Applications
Synthesis and Biological Activity
- Research on derivatives of sulfonamides bearing piperidine nuclei has shown that these compounds exhibit significant bioactivity against enzymes such as butyrylcholinesterase. Such studies highlight the potential of these compounds in the development of enzyme inhibitors (Khalid et al., 2013).
Chemical Functionalities and Receptor Modulation
- Studies on the optimization of chemical functionalities in indole-2-carboxamides have demonstrated their importance in allosteric modulation of cannabinoid type 1 receptor (CB1), indicating the potential for developing compounds with specific biological activities (Khurana et al., 2014).
Photosensitive Polyimides
- The development of ionic-bonded photosensitive polyimide films containing pendant aminoalkyl (meth)acrylamide groups showcases the application of similar compounds in the field of materials science, particularly in the creation of fine patterns for electronic components (Fukushima et al., 2003).
Anticancer Research
- Novel piperidine derivatives have been synthesized and evaluated as promising anticancer agents, providing insights into the design and development of new therapeutic compounds with potential anti-tumor activities (Rehman et al., 2018).
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[3-(4-ethoxyphenyl)propyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-4-26-18-11-9-16(10-12-18)7-5-13-20-19(23)17-8-6-14-22(15-17)27(24,25)21(2)3/h9-12,17H,4-8,13-15H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYRUKKAHXYJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCCNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)
![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)

![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)
![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)


![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)
![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)
![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)

![9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5568813.png)